molecular formula C15H19NO3 B14244169 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal CAS No. 188676-44-0

5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal

Cat. No.: B14244169
CAS No.: 188676-44-0
M. Wt: 261.32 g/mol
InChI Key: HMBSYYDTRGWUAA-UHFFFAOYSA-N
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Description

5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a bis(2-hydroxyethyl)amino group attached to a phenyl ring, and a penta-2,4-dienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal typically involves the following steps:

    Formation of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of 2-hydroxyethylamine with a suitable precursor to form the bis(2-hydroxyethyl)amino group.

    Attachment to the Phenyl Ring: The bis(2-hydroxyethyl)amino group is then attached to a phenyl ring through a substitution reaction.

    Formation of the Penta-2,4-dienal Chain: The final step involves the formation of the penta-2,4-dienal chain, which is attached to the phenyl ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal involves its interaction with specific molecular targets, such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the penta-2,4-dienal chain can participate in various chemical reactions, modulating the activity of the target molecules. These interactions can affect cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
  • 5-(4-dimethylaminophenyl)penta-2,4-dienal
  • 10-(4-(Bis(2-hydroxyethyl)amino)phenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide

Uniqueness

5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-hydroxyethyl)amino group and the penta-2,4-dienal chain allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

188676-44-0

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5-[4-[bis(2-hydroxyethyl)amino]phenyl]penta-2,4-dienal

InChI

InChI=1S/C15H19NO3/c17-11-3-1-2-4-14-5-7-15(8-6-14)16(9-12-18)10-13-19/h1-8,11,18-19H,9-10,12-13H2

InChI Key

HMBSYYDTRGWUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=O)N(CCO)CCO

Origin of Product

United States

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